Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86N18O19/c1-25(2)41(71-49(87)35(24-40(78)79)68-45(83)30(9-4-5-19-54)65-43(81)29(55)8-6-20-61-52(57)58)50(88)69-34(22-27-11-13-28(72)14-12-27)48(86)67-33(16-18-39(76)77)47(85)66-32(15-17-38(74)75)44(82)63-26(3)42(80)64-31(10-7-21-62-53(59)60)46(84)70-36(51(89)90)23-37(56)73/h11-14,25-26,29-36,41,72H,4-10,15-24,54-55H2,1-3H3,(H2,56,73)(H,63,82)(H,64,80)(H,65,81)(H,66,85)(H,67,86)(H,68,83)(H,69,88)(H,70,84)(H,71,87)(H,74,75)(H,76,77)(H,78,79)(H,89,90)(H4,57,58,61)(H4,59,60,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKACNWYBVEBJ-IWZJHKITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86N18O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153876 | |
| Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123167-51-1 | |
| Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123167511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar principles as SPPS. These machines can handle large volumes and multiple sequences simultaneously, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, especially those containing sulfur-containing amino acids like cysteine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds.
Scientific Research Applications
Peptides like “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.
Biology: Serve as models for protein-protein interactions and enzyme substrates.
Medicine: Investigated for therapeutic uses, such as in drug delivery systems and as potential treatments for diseases.
Industry: Employed in the development of biosensors and as components in various biotechnological applications.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or other proteins, to exert their effects. The pathways involved often include signal transduction, modulation of enzyme activity, or alteration of cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
Limitations
- Functional Data Gap: No direct evidence links the target peptide to specific biological activities. Further assays (e.g., receptor binding, enzymatic inhibition) are needed.
Q & A
Basic Research Questions
Q. What are the primary structural characterization techniques for Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn, and how should they be applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Determines the 3D structure and dynamic behavior in solution. Use 2D NMR (e.g., NOESY, TOCSY) to resolve side-chain interactions and confirm folding patterns .
- Mass Spectrometry (MS) : Validates molecular weight and purity. Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) are preferred for peptide analysis .
- Circular Dichroism (CD) Spectroscopy : Assesses secondary structure (e.g., α-helix, β-sheet) under varying pH or temperature conditions. Compare spectra with known structural databases for interpretation .
Q. How can researchers optimize the solid-phase synthesis of this compound?
- Methodological Answer :
- Resin Selection : Use Fmoc-protected amino acids with a Wang resin for acid-labile side-chain protection.
- Coupling Efficiency : Monitor via Kaiser test or FT-IR spectroscopy. Adjust coupling agents (e.g., HBTU/HOBt) for sterically hindered residues like Val or Tyr .
- Purification : Apply reverse-phase HPLC with a C18 column. Optimize gradient elution (0.1% TFA in acetonitrile/water) and validate purity via LC-MS .
Q. What functional assays are suitable for initial bioactivity screening of this peptide?
- Methodological Answer :
- In Vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., integrins, given the RGD motif in the sequence).
- Cell-Based Assays : Employ fluorescence microscopy or flow cytometry to assess cellular uptake or signaling effects (e.g., ERK phosphorylation) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model peptide-protein interactions under physiological conditions (e.g., solvation, pH) to identify conformational changes affecting binding affinity .
- Docking Studies : Use tools like AutoDock Vina to predict binding poses. Cross-validate with mutagenesis data to reconcile conflicting activity results .
- Meta-Analysis : Systematically compare experimental conditions (e.g., buffer composition, cell lines) across studies to isolate variables causing contradictions .
Q. What strategies are effective for designing experiments to study the peptide’s stability in biological matrices?
- Methodological Answer :
- Degradation Profiling : Incubate the peptide in serum or simulated bodily fluids. Use LC-MS/MS to identify cleavage sites and quantify half-life .
- Stabilization Approaches : Test PEGylation or D-amino acid substitutions. Apply circular dichroism to confirm structural integrity post-modification .
- Data Integration : Combine stability data with pharmacokinetic models (e.g., PK-Sim) to predict in vivo behavior .
Q. How should researchers address gaps in the literature regarding this peptide’s mechanism of action?
- Methodological Answer :
- Pathway Analysis : Use transcriptomic (RNA-seq) or proteomic (TMT labeling) datasets to map signaling pathways affected by the peptide. Validate via CRISPR knockouts or inhibitor assays .
- Cross-Disciplinary Collaboration : Integrate structural biology (cryo-EM) and biophysics (ITC) to link conformational dynamics to functional outcomes .
- Systematic Reviews : Follow PRISMA guidelines to synthesize existing evidence and prioritize understudied aspects (e.g., redox sensitivity, tissue-specific effects) .
Data Contradiction and Validation
Q. What steps ensure reproducibility when conflicting data arise from peptide synthesis batches?
- Methodological Answer :
- Batch Documentation : Record resin lot numbers, coupling times, and purification gradients. Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability .
- Orthogonal Validation : Confirm identity via NMR and MS, and bioactivity via independent assays (e.g., SPR and cell-based reporter systems) .
- Peer Review : Share raw data and protocols in open-access repositories (e.g., Zenodo) for external verification .
Q. How can researchers validate the peptide’s proposed interaction with non-canonical binding partners?
- Methodological Answer :
- Cross-Linking Mass Spectrometry (XL-MS) : Identify transient interactions using bifunctional cross-linkers (e.g., DSS). Analyze data with tools like XlinkX .
- Bio-Layer Interferometry (BLI) : Measure real-time binding kinetics without fluorescence labeling. Compare affinity values across multiple replicates .
- Negative Controls : Include scrambled-sequence peptides or alanine scans to rule out nonspecific binding .
Methodological Tools and Resources
| Technique | Application | Key References |
|---|---|---|
| Molecular Dynamics | Interaction dynamics | |
| LC-MS/MS | Degradation profiling | |
| CRISPR Knockouts | Mechanism validation | |
| PRISMA Guidelines | Literature synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
